1-(Thietan-3-yl)propan-1-one
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Overview
Description
1-(Thietan-3-yl)propan-1-one is an organic compound with the molecular formula C6H10OS. It is a thietane derivative, characterized by a four-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thietan-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This method typically requires the use of sodium sulfide as a nucleophile under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic thioetherification reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Thietan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
1-(Thietan-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for sulfur metabolism.
Medicine: Thietane derivatives have shown potential as antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Thietan-3-yl)propan-1-one involves its interaction with biological molecules through its reactive carbonyl group and sulfur atom. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Thietane: A simpler sulfur-containing four-membered ring.
1-(Thietan-2-yl)ethanone: A similar compound with a different substitution pattern.
Thietan-3-ylmethanol: A thietane derivative with a hydroxyl group instead of a carbonyl group.
Uniqueness: 1-(Thietan-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carbonyl group makes it more reactive in nucleophilic addition and substitution reactions compared to other thietane derivatives .
Properties
IUPAC Name |
1-(thietan-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-2-6(7)5-3-8-4-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUJWLXHYSUVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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